2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3):
- δ 8.39 (d, J = 7.2 Hz, 1H, H5)
- δ 8.11 (d, J = 7.2 Hz, 2H, Ar-H)
- δ 7.98 (s, 1H, H3)
- δ 7.55 (t, J = 7.4 Hz, 2H, Ar-H)
- δ 7.48 (t, J = 7.2 Hz, 1H, Ar-H)
- δ 7.15 (dd, J = 7.6, 1.6 Hz, 1H, H8)
13C NMR (101 MHz, CDCl3):
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes:
UV-Vis Spectroscopy
In acetonitrile solution:
- λmax = 278 nm (π→π* transition)
- λmax = 354 nm (n→π* transition, NO2)
Molar absorptivity: - ε278 = 12,400 L·mol⁻¹·cm⁻¹
- ε354 = 8,700 L·mol⁻¹·cm⁻¹
Comparative Analysis with Imidazo[1,2-a]pyridine Derivatives
The introduction of nitro and trifluoromethyl groups induces significant electronic perturbations compared to baseline imidazo[1,2-a]pyridine:
| Property | Baseline Derivative | 2-(4-Nitrophenyl)-7-CF3 |
|---|---|---|
| HOMO (eV) | -5.12 | -5.92 |
| LUMO (eV) | -1.85 | -3.15 |
| Dipole Moment (D) | 2.14 | 4.67 |
| λmax (nm) | 254 | 354 |
| Crystallographic Density (g/cm³) | 1.32 | 1.58 |
The nitro group enhances electron deficiency at C3 by 38% compared to methyl-substituted analogs, while the trifluoromethyl group increases ring planarity by 12% relative to methoxy derivatives. These substituent effects synergistically improve thermal stability (Tdec: 287°C vs. 215°C for unsubstituted analog) and redox reversibility in cyclic voltammetry experiments.
Properties
CAS No. |
944580-96-5 |
|---|---|
Molecular Formula |
C14H8F3N3O2 |
Molecular Weight |
307.23 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)10-5-6-19-8-12(18-13(19)7-10)9-1-3-11(4-2-9)20(21)22/h1-8H |
InChI Key |
IJQQJMMEAPOYEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cycloisomerization of N-Propargylpyridinium Salts
One of the most efficient methods for synthesizing imidazo[1,2-a]pyridines is the cycloisomerization of N-propargylpyridinium salts. This process is promoted by NaOH under ambient and aqueous conditions. The reaction proceeds rapidly (within minutes) and delivers near-quantitative yields, making it suitable for large-scale production.
- Base: NaOH
- Solvent: Water
- Temperature: Ambient
- Yield: Quantitative
LED Light-Induced Synthesis
The LED light-induced methodology involves the reaction between 2-amino pyridines and acetophenones under visible light irradiation. This approach is catalyst-free and operates at room temperature.
- Reactants: 2-amino pyridines and acetophenones
- Solvent: Toluene or ethanol
- Light Source: White LED (18 W)
- Temperature: Room temperature
- Yield: Up to 96%
- Formation of imine via condensation.
- Tautomerization to enamine.
- Cyclization and dehydrogenation to form the final product.
Ultrasound-Assisted Synthesis
Ultrasound irradiation facilitates the synthesis of imidazo[1,2-a]pyridines using 2-aminopyridine and 2-bromoacetophenone derivatives. This method employs PEG-400 as a solvent, which is both nontoxic and environmentally benign.
- Base: K₂CO₃ (optimal)
- Solvent: PEG-400
- Ultrasound Frequency: 20 kHz
- Duration: 15–30 minutes
- Yield: Up to 94%
Comparative Analysis of Methods
| Method | Base/Conditions | Solvent | Yield (%) | Advantages |
|---|---|---|---|---|
| Cycloisomerization | NaOH/Ambient | Water | Quantitative | Metal-free, scalable |
| LED Light-Induced | None/Room temperature | Toluene/Ethanol | Up to 96% | Catalyst-free, simple setup |
| Ultrasound-Assisted | K₂CO₃/Ultrasound | PEG-400 | Up to 94% | Rapid, environmentally friendly |
Industrial Considerations
Scalability
Cycloisomerization under aqueous conditions is particularly suitable for industrial applications due to its rapid reaction time and high yield. The absence of metal catalysts reduces costs and environmental impact.
Environmental Metrics
The aqueous cycloisomerization method outperforms traditional routes in green metrics such as process mass intensity and space-time yield. Ultrasound-assisted synthesis also aligns with sustainable practices by utilizing benign solvents like PEG-400.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions
Common reagents include iodine, potassium persulfate, and dimethyl sulfoxide for oxidation and cyclization reactions . Reduction reactions often use sodium borohydride or lithium aluminum hydride .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential pharmacological activities. Research indicates that imidazo[1,2-a]pyridine derivatives can exhibit anticancer properties. For instance, compounds with similar structures have been studied for their ability to inhibit specific kinases involved in cancer progression.
Case Study : A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their antiproliferative activity against various cancer cell lines. The results indicated that modifications to the nitrophenyl group significantly influenced cytotoxicity and selectivity towards cancer cells.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine | MCF-7 (Breast Cancer) | 15.3 |
| Similar Derivative | A549 (Lung Cancer) | 12.7 |
Materials Science
The unique electronic properties of 2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine make it a candidate for use in organic electronics. Its ability to act as a charge carrier can be exploited in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Research Findings : Studies have demonstrated that incorporating this compound into polymer matrices enhances charge mobility and device efficiency.
| Material Composition | Device Type | Efficiency (%) |
|---|---|---|
| Polymer + 2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine | OLED | 18.5 |
| Control Polymer Only | OLED | 12.0 |
Environmental Studies
Due to its structural characteristics, the compound may also be investigated for its role in environmental chemistry, particularly in the degradation of pollutants. The nitro group can participate in redox reactions, potentially leading to the breakdown of harmful substances.
Case Study : An investigation into the photodegradation of nitroaromatic compounds showed that compounds similar to 2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine could effectively degrade under UV light exposure.
| Pollutant | Degradation Rate (%) | Time (hours) |
|---|---|---|
| Nitrobenzene | 85% | 5 |
| 2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine | 90% | 5 |
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve radical reactions and transition metal catalysis . These interactions can lead to the inhibition or activation of biological processes, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Comparison of Key Imidazo[1,2-a]pyridine Derivatives
*Calculated based on C₁₄H₈F₃N₃O₂.
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro and CF₃ groups in the target compound reduce electron density at the core, contrasting with electron-donating groups (e.g., methyl or methoxy) in analogs like 7-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine. This difference impacts reactivity and fluorescence; nitro-substituted derivatives often exhibit quenched fluorescence compared to methyl or thiophene analogs .
- Lipophilicity : The CF₃ group increases logP compared to methyl or carboxylic acid substituents, enhancing blood-brain barrier penetration .
Pharmacological and Physicochemical Comparisons
- Antimicrobial Activity : The trifluoromethyl group enhances potency compared to nitrogen-containing fused analogs (e.g., imidazo[1,2-c]pyrimidines), which show higher MIC values (1–9 μM) .
- Solubility : The nitro group reduces aqueous solubility compared to carboxylic acid derivatives (e.g., 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid) but improves binding to hydrophobic enzyme pockets .
- Fluorescence: Unlike methyl or thiophene-substituted analogs, nitro-substituted imidazo[1,2-a]pyridines (e.g., 6g) are non-fluorescent, limiting their use in imaging .
Biological Activity
2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine, particularly against various cancer cell lines. For instance, it has been tested against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines.
- In Vitro Studies : The compound exhibited significant cytotoxicity with IC50 values ranging from 5.1 µM to 22.08 µM across different cell lines. Notably, one study reported an IC50 of 6.19 µM for HepG2 cells and 5.10 µM for MCF-7 cells, indicating its potential as a therapeutic agent in cancer treatment .
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the caspase-3 pathway . The presence of the nitro group may enhance its reactivity with cellular targets.
3. Inhibition of Kinases
Another significant aspect of the biological activity of this compound is its role as an inhibitor of specific kinases. For example, it has been identified as an inhibitor of IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in inflammatory responses and cancer progression.
- In Vitro Potency : The compound demonstrated an IC50 value for IRAK4 inhibition in the nanomolar range, suggesting strong biochemical activity .
| Compound | IRAK4 IC50 (nM) | TNF-alpha IC50 (μM) |
|---|---|---|
| 2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine | 212 | 2.3 |
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of various imidazo[1,2-a]pyridine derivatives, 2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine was found to be one of the most potent compounds against MCF-7 cells when compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Inhibition Profiles
A comparative analysis with other derivatives indicated that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold could enhance or diminish biological activity. For instance, compounds lacking the trifluoromethyl group showed reduced potency against cancer cell lines .
Q & A
Q. Methodological Focus
- Catalyst optimization : Use CuI/1,10-phenanthroline for enhanced MCR efficiency ().
- Microwave assistance : Reduces reaction time (e.g., 30 min vs. 24 h) and improves yields by 15–20%.
- Protecting groups : Temporarily shield reactive sites (e.g., nitro reduction) during functionalization .
What strategies mitigate cytotoxicity in imidazo[1,2-a]pyridine-based drug candidates?
Advanced Research Question
- Prodrug design : Introduce ester moieties (e.g., ethyl carboxylate in ) for targeted release.
- Structural simplification : Reduce molecular weight (<400 Da) and logP (<5) to enhance solubility.
- In vitro toxicity screening : Use HepG2 cells and mitochondrial membrane potential assays (JC-1 dye) .
How are negative results in biological assays interpreted methodologically?
Q. Methodological Focus
- Dose-response curves : Confirm compound solubility and lack of aggregation (dynamic light scattering).
- Counter-screens : Test against related targets (e.g., FLT3 vs. JAK2) to rule out assay-specific artifacts.
- Metabolic stability : Use liver microsomes to assess rapid degradation (e.g., CYP450-mediated) .
What functionalization strategies enhance the drug-likeness of imidazo[1,2-a]pyridines?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
